molecular formula C10H13ClN2O B8724675 N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide

N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide

Cat. No.: B8724675
M. Wt: 212.67 g/mol
InChI Key: DIXJRXAQVZYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-chloropyridin-3-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-[2-(6-chloropyridin-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C10H13ClN2O/c1-7(14)13-10(2,3)8-4-5-9(11)12-6-8/h4-6H,1-3H3,(H,13,14)

InChI Key

DIXJRXAQVZYOHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the product from Step A, 1-A, (33.42 g, 195 mmol) in CH3CN (250 mL) was cooled to 0° C. using an ice-water bath. Sulfuric acid (72.7 mL, 1363 mmol) was slowly added and the reaction mixture was allowed to warm to rt and was stirred between 48-72 h. The reaction mixture was cooled to 0° C. using an ice-water bath, diluted with H2O (100 mL) and subsequently treated slowly with aq. 29% NH4OH (203 mL). The quenched mixture was extracted with MTBE and the organic layer was separated. The aqueous layer was extracted with MTBE and the combined organic layers were concentrated under reduced pressure until a solid was present. The solids were treated with hexanes, collected by vacuum filtration and dried under high vacuum. HPLC/MS: 213.0 (M+1); Rt=1.71 min.
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0 (± 1) mol
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33.42 g
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250 mL
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reactant
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72.7 mL
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reactant
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203 mL
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reactant
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100 mL
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Synthesis routes and methods II

Procedure details

2-(6-chloropyridin-3-yl)propan-2-ol (637 mg, 3.71 mmol, Eq: 1.00) was dissolved in acetonitrile (5 ml). Acetic acid (2.9 g, 2.76 ml, 48.3 mmol, Eq: 13) was added at room temperature and cooled after the addition to 0° C. Sulfuric acid, concentrated (5.1 g, 2.77 ml, 52.0 mmol, Eq: 14) was added dropwise to the solution, then allowed to warm up to room temperature and stirred over night. The reaction mixture was poured into ice, concentrated NaOH solution was added until pH was basic; extracted with ethyl acetate; org. phase was washed with brine; dried with sodium sulfate; filtered to give a yellow solid. This residue was triturated with ethyl acetate and a little bit hexane. Resulting precipitate was filtered off to give a white solid (338 mg, 1.59 mmol).
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637 mg
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Reaction Step One
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5 mL
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2.76 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-(6-chloropyridin-3-yl)propan-2-ol, 33-b, (10 g, 58.3 mmol) in MeCN (100 ml) was added dropwise H2SO4 (40 g, 408 mmol) at 0° C., while keeping the internal temperature below 15° C. After the addition was completed, the reaction mixture was warmed to room temperature and stirred for 24 hours. The reaction mixture was then cooled to 0° C. and diluted with NH4OH slowly. The reaction mixture was then extracted with ether (3×100 mL), dried, and concentrated. The product was purified by silica gel (DCM-DCM:MeOH=30:1) to give a white solid, 33-c, (9 g, 72.6%)
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10 g
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40 g
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100 mL
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0 (± 1) mol
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Yield
72.6%

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